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molecular formula C6H5BrClNO B025062 3-Bromo-5-chloro-2-methoxypyridine CAS No. 102830-75-1

3-Bromo-5-chloro-2-methoxypyridine

Cat. No. B025062
M. Wt: 222.47 g/mol
InChI Key: AYEVELLBDURPJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04588733

Procedure details

To a stirred suspension of 2.5 g of anhydrous sodium acetate in 10 ml of acetic acid was added 4.3 g of 5-chloro-2-methoxypyridine followed by a solution of 3.1 ml of bromine in 10 ml of acetic acid. The mixture was warmed to 80° C. for 6 hours and then allowed to cool and stirred at 23° C. for 64 hours. It was then partitioned between ether and water and the resulting ether layer was washed with aqueous 1N sodium hydroxide solution and then with aqueous 5% sodium bisulfite solution, dried over potassium carbonate and concentrated at reduced pressure to leave a residual brown solid. This residue was bulb-to-bulb distilled with the material distilling at 140°-150° C. at 20 torr collected to give 3-bromo-5-chloro-2-methoxypyridine as a solid melting at about 45°-47.5° C.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
4.3 g
Type
reactant
Reaction Step Two
Quantity
3.1 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([O-])(=O)C.[Na+].[Cl:6][C:7]1[CH:8]=[CH:9][C:10]([O:13][CH3:14])=[N:11][CH:12]=1.[Br:15]Br>C(O)(=O)C>[Br:15][C:9]1[C:10]([O:13][CH3:14])=[N:11][CH:12]=[C:7]([Cl:6])[CH:8]=1 |f:0.1|

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
4.3 g
Type
reactant
Smiles
ClC=1C=CC(=NC1)OC
Step Three
Name
Quantity
3.1 mL
Type
reactant
Smiles
BrBr
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
stirred at 23° C. for 64 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
It was then partitioned between ether and water
WASH
Type
WASH
Details
the resulting ether layer was washed with aqueous 1N sodium hydroxide solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with aqueous 5% sodium bisulfite solution, dried over potassium carbonate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated at reduced pressure
CUSTOM
Type
CUSTOM
Details
to leave a residual brown solid
DISTILLATION
Type
DISTILLATION
Details
distilled with the material
DISTILLATION
Type
DISTILLATION
Details
distilling at 140°-150° C. at 20 torr
CUSTOM
Type
CUSTOM
Details
collected

Outcomes

Product
Details
Reaction Time
64 h
Name
Type
product
Smiles
BrC=1C(=NC=C(C1)Cl)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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